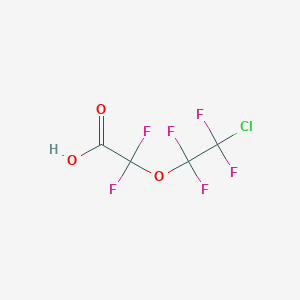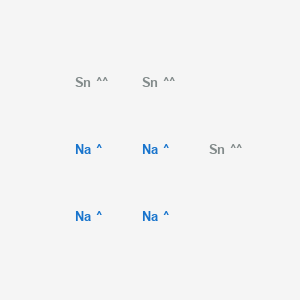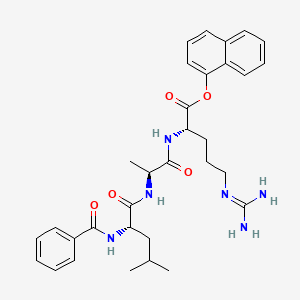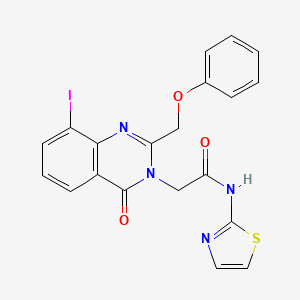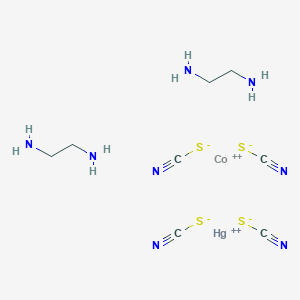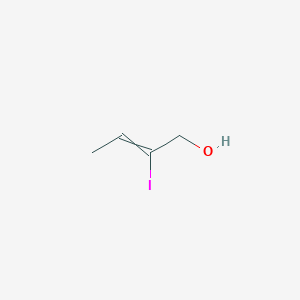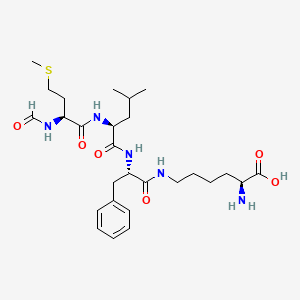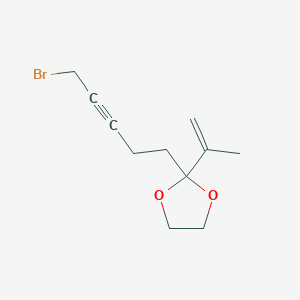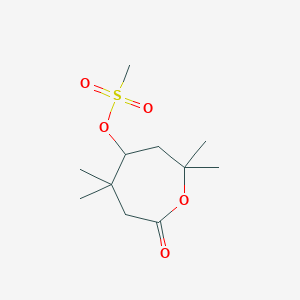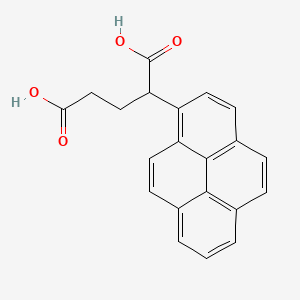
2-pyren-1-ylpentanedioic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyren-1-ylpentanedioic acid is an organic compound that features a pyrene moiety attached to a pentanedioic acid chain. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyren-1-ylpentanedioic acid typically involves the functionalization of pyrene. One common method is the Friedel-Crafts acylation of pyrene with glutaric anhydride, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Pyren-1-ylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 2-pyren-1-ylpentanol.
Substitution: Halogenated pyrene derivatives.
科学研究应用
2-Pyren-1-ylpentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.
Medicine: Investigated for potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 2-pyren-1-ylpentanedioic acid involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Pyrene: The parent compound, known for its photophysical properties.
1-Pyrenecarboxylic acid: A simpler derivative with one carboxylic acid group.
Pyrene-1,6-dione: An oxidized form of pyrene.
Uniqueness: 2-Pyren-1-ylpentanedioic acid is unique due to its dual functional groups (pyrene and pentanedioic acid), allowing it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
属性
CAS 编号 |
86803-20-5 |
|---|---|
分子式 |
C21H16O4 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-pyren-1-ylpentanedioic acid |
InChI |
InChI=1S/C21H16O4/c22-18(23)11-10-17(21(24)25)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9,17H,10-11H2,(H,22,23)(H,24,25) |
InChI 键 |
MKXUPVSKVZYRRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


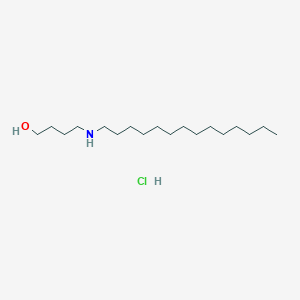
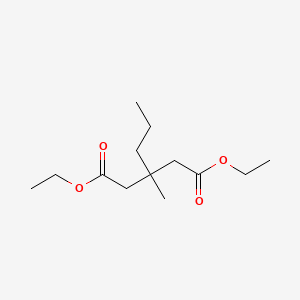
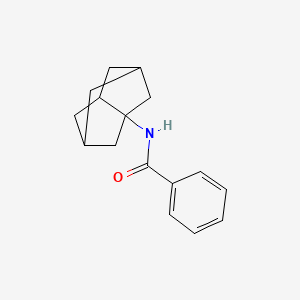
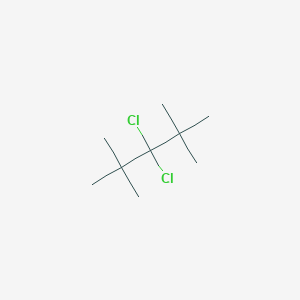
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
